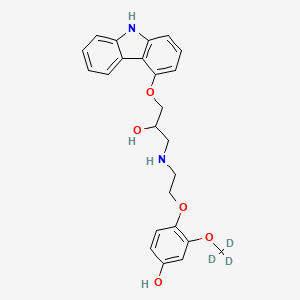

4'-Hydroxyphenylcarvedilol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662021 | |

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189675-28-2 | |

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxyphenylcarvedilol-d3

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4'-Hydroxyphenylcarvedilol-d3, a crucial internal standard for the bioanalysis of carvedilol and its primary metabolite, 4'-hydroxyphenylcarvedilol. This document is intended for researchers, scientists, and professionals in drug development and metabolism studies.

Introduction: The Significance of a Deuterated Internal Standard

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Its major active metabolite, 4'-hydroxyphenylcarvedilol, also contributes to the overall therapeutic effect.[2] Accurate quantification of both carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[3][4]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound, with its deuterium-labeled methoxy group, offers the ideal properties for an internal standard: it co-elutes with the analyte during chromatography but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4][5]

This guide outlines a feasible synthetic pathway for this compound and details the analytical techniques for its comprehensive characterization, ensuring its suitability for use in regulated bioanalytical studies.

A Plausible Synthetic Pathway for this compound

The synthesis of this compound can be strategically designed to introduce the deuterium label at a late stage to maximize efficiency. The proposed pathway commences with a commercially available starting material and proceeds through several key transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: O-Demethylation of Vanillin to Protocatechuic Aldehyde

-

Rationale: The synthesis begins with the selective removal of the methyl group from vanillin to yield protocatechuic aldehyde. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[3][6][7]

-

Procedure:

-

Dissolve vanillin in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude protocatechuic aldehyde.

-

Step 2: Selective Benzylation of Protocatechuic Aldehyde

-

Rationale: To differentiate the two hydroxyl groups for the subsequent deuteromethylation, a selective protection strategy is employed. The more acidic phenolic proton at the 4-position can be selectively benzylated.

-

Procedure:

-

Dissolve protocatechuic aldehyde in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate, to the solution.

-

Add benzyl bromide dropwise and heat the reaction mixture to 60-70°C for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-(benzyloxy)-3-hydroxybenzaldehyde.

-

Step 3: Deuteromethylation to Introduce the d3-Label

-

Rationale: This is the key step where the deuterium label is introduced. A Williamson ether synthesis approach is used with a deuterated methylating agent.[8][9]

-

Procedure:

-

Dissolve 4-(benzyloxy)-3-hydroxybenzaldehyde in a suitable solvent like acetone or DMF.

-

Add a base such as potassium carbonate.

-

Add iodomethane-d₃ (CD₃I) and stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, filter off the base and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 4-(benzyloxy)-3-(trideuteromethoxy)benzaldehyde.

-

Step 4-8: Elaboration of the Side Chain and Final Deprotection

The subsequent steps involve the conversion of the aldehyde to an acetophenone, followed by bromination, coupling with the appropriate carvedilol side-chain precursor, and final reduction and deprotection to yield this compound. These steps would follow established synthetic methodologies for carvedilol and its analogs.[4][10]

Purification and Comprehensive Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Sources

- 1. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]

- 2. 4-METHOXY-3-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tsijournals.com [tsijournals.com]

Decoding the Certificate of Analysis: A Technical Guide to 4'-Hydroxyphenylcarvedilol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Deuterated Metabolite Standard

In the landscape of pharmaceutical development and clinical research, particularly in pharmacokinetic (PK) and drug metabolism studies, the precision of analytical measurements is paramount. Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is extensively metabolized in the body. One of its principal and pharmacologically active metabolites is 4'-hydroxyphenylcarvedilol. To accurately quantify this metabolite in biological matrices, stable isotope-labeled internal standards are indispensable. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 4'-Hydroxyphenylcarvedilol-d3, a deuterated analog essential for highly accurate bioanalytical assays.

This compound serves as an ideal internal standard for mass spectrometry-based quantification.[1] Its chemical properties are nearly identical to the endogenous (unlabeled) metabolite, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass, due to the three deuterium atoms, allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in instrument response, leading to robust and reliable data.[1] Understanding the comprehensive characterization detailed in a CoA is crucial for ensuring the quality and integrity of the analytical results that underpin critical drug development decisions.

Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality

A Certificate of Analysis for a reference standard like this compound is not merely a document of specifications; it is a testament to the rigorous scientific validation of the material's identity, purity, and concentration. Each section of the CoA provides a layer of evidence, building a comprehensive quality profile.

Table 1: Representative Physicochemical & Analytical Data for this compound

| Parameter | Specification | Method | Scientific Rationale |

| Identity | |||

| Appearance | White to Off-White Solid | Visual Inspection | Provides a basic, qualitative check for gross contamination or degradation. |

| ¹H-NMR Spectrum | Conforms to Structure | Nuclear Magnetic Resonance | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei, ensuring correct proton placement and chemical environment. |

| Mass Spectrum (ESI+) | Consistent with Structure | LC-MS/MS | Verifies the molecular weight and provides fragmentation data consistent with the expected structure, confirming the mass of the molecule. |

| Purity | |||

| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography | Quantifies the percentage of the desired compound relative to any impurities, ensuring the standard is free from significant contaminants that could interfere with analysis. |

| Isotopic Purity (d3) | ≥99% | Mass Spectrometry | Determines the percentage of the deuterated species, ensuring minimal presence of unlabeled or partially labeled molecules that could compromise its function as an internal standard. |

| Water Content | ≤1.0% | Karl Fischer Titration | Accurately quantifies the water content, which is critical for the correct calculation of the standard's concentration when preparing stock solutions. |

| Residual Solvents | Meets USP <467> Limits | Headspace GC-MS | Identifies and quantifies any remaining solvents from the synthesis process to ensure they are below regulatory limits and will not interfere with the analysis.[2] |

| Assigned Value | |||

| Concentration (as supplied) | Provided with Uncertainty | Gravimetric Preparation & Purity Correction | The final, certified concentration of the standard, accounting for chemical purity and water content, with a stated measurement uncertainty. |

The Science Behind the Specifications: Methodologies and Interpretations

Structural Elucidation and Identity Confirmation

The cornerstone of a reliable analytical standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to achieve this.

¹H-NMR provides detailed information about the molecular structure by mapping the chemical environment of each proton. The spectrum for this compound would be expected to show characteristic peaks for the aromatic, aliphatic, and hydroxyl protons. Crucially, the absence of a signal corresponding to the methoxy protons and the presence of a deuterated signal confirms the location of the deuterium labeling.

dot

Caption: Conceptual workflow of ¹H-NMR for structural confirmation.

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive mode is typically used. The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 425.49 g/mol . Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion, and the resulting daughter ions provide further structural confirmation.

dot

Caption: Workflow for LC-MS/MS based identity and purity analysis.

Purity Assessment: A Multi-pronged Strategy

Ensuring the purity of an analytical standard is critical for accurate quantification. Several orthogonal techniques are used to assess different aspects of purity.

HPLC is the workhorse for determining chemical purity. The standard is dissolved and injected into the HPLC system, where it travels through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase and are separated. A detector at the end of the column measures the amount of each compound as it elutes. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and 0.1% formic acid in water. The specific gradient will be optimized to ensure good separation of the main compound from any potential impurities.

-

Standard Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 240 nm).

-

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Calculation: Calculate the purity by the area normalization method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Water can be a significant impurity in solid reference standards. The Karl Fischer titration is a highly specific and accurate method for determining the water content.[3][4] This method is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base. The amount of iodine consumed is directly proportional to the amount of water present. The result is used to correct the concentration of stock solutions prepared from the solid standard.

Organic solvents used in the synthesis and purification of the standard can remain in the final product. HS-GC-MS is a sensitive technique for identifying and quantifying these residual solvents.[2][5][6] A sample of the solid standard is heated in a sealed vial (headspace), causing any volatile solvents to enter the gas phase. A sample of this gas is then injected into a gas chromatograph for separation, and a mass spectrometer is used for detection and identification. The levels of any detected solvents are compared against the limits set by regulatory guidelines such as USP <467>.[2]

Conclusion: A Foundation of Trust in Analytical Data

The Certificate of Analysis for this compound is a comprehensive document that provides the end-user with a high degree of confidence in the quality of the analytical standard. Through the orthogonal application of advanced analytical techniques, the identity, purity, and concentration of the standard are rigorously established. For scientists in drug development, a thorough understanding of the data and methodologies presented in the CoA is not just a matter of due diligence; it is fundamental to ensuring the integrity and reliability of the bioanalytical data that informs critical decisions throughout the drug development lifecycle.

References

-

Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

-

BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]

-

Labsert. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

-

LCGC International. (2010). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Testing a Karl Fischer Water Standard to Prevent Errors in Titration Results. Retrieved from [Link]

-

National Institute of Standards and Technology. (2018). Certificate of Analysis - Standard Reference Material® 3284. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

-

Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

-

Waters. (2023). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. byjus.com [byjus.com]

- 4. mt.com [mt.com]

- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]

- 6. shimadzu.com [shimadzu.com]

A Technical Guide to the Application of 4'-Hydroxyphenylcarvedilol-d3 in Bioanalytical Methodologies

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and application of 4'-Hydroxyphenylcarvedilol-d3 as a critical reagent in the quantitative analysis of carvedilol and its primary active metabolite.

Introduction: The Quintessential Role of a Deuterated Internal Standard

Carvedilol, a non-selective beta/alpha-1 blocker, is extensively metabolized in the body, with 4'-hydroxyphenyl carvedilol being one of its pharmacologically active metabolites.[1] Accurate quantification of both the parent drug and its active metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2]

This compound is the deuterium-labeled analog of 4'-hydroxyphenyl carvedilol.[3] Its near-identical physicochemical properties to the unlabeled analyte ensure that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] This co-behavior allows for the correction of variations during sample extraction and analysis, leading to highly accurate and precise quantification.[2][4] The use of a SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[5]

Carvedilol Metabolism and the Significance of the 4'-Hydroxyphenyl Metabolite

Carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation.[6] The cytochrome P450 enzyme CYP2D6 is principally responsible for the aromatic ring oxidation that produces the 4'- and 5'-hydroxyphenyl metabolites.[6] The 4'-hydroxyphenyl metabolite is of particular interest as it exhibits potent beta-blocking activity, approximately 13 times that of the parent compound.[7] Therefore, its quantification is crucial for a comprehensive understanding of carvedilol's overall pharmacological effect.

Caption: Metabolic pathway of Carvedilol to 4'-Hydroxyphenylcarvedilol.

Commercial Suppliers of this compound

A critical first step in any quantitative bioanalytical study is the procurement of high-purity reference standards. The following table provides a list of commercial suppliers for this compound. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the standard.

| Supplier | Product Name | CAS Number | Molecular Formula |

| MedChemExpress | 4'-Hydroxyphenyl Carvedilol-d3 | 1189675-28-2 | C₂₄H₂₃D₃N₂O₅ |

| Santa Cruz Biotechnology | 4′-Hydroxyphenylcarvedilol-d3 | 1189675-28-2 | C₂₄H₂₃D₃N₂O₅ |

| LGC Standards | 4'-Hydroxyphenyl Carvedilol-d3 | 1189675-28-2 | C₂₄H₂₃D₃N₂O₅ |

| BOC Sciences | 4'-Hydroxyphenyl Carvedilol-[d3] | 1189675-28-2 | C₂₄H₂₃D₃N₂O₅ |

| Hammond Cell Tech | 4'-Hydroxyphenyl Carvedilol-d3 | 1189675-28-2 | Not Specified |

| The Antirrhinum | 4'-Hydroxyphenyl Carvedilol-d3 | 1189675-28-2 | Not Specified |

| Adheron Therapeutics | 4'-Hydroxyphenyl Carvedilol-d3 | 1189675-28-2 | Not Specified |

A Validated Bioanalytical Workflow: UPLC-MS/MS Quantification in Human Plasma

This section details a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma, employing their respective deuterated internal standards. This protocol is synthesized from established methodologies and adheres to regulatory guidelines.[1][4][5]

Caption: UPLC-MS/MS bioanalytical workflow for carvedilol and its metabolite.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Prepare individual primary stock solutions of carvedilol, 4'-hydroxyphenyl carvedilol, and this compound (and carvedilol-d7, if quantifying the parent drug) in methanol at a concentration of 1 mg/mL.

-

From these stocks, prepare serial dilutions in methanol to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma, add the internal standard working solution containing this compound. The causality here is to ensure the IS is present from the earliest stage to account for variability in all subsequent steps.

-

The samples are then loaded onto a pre-conditioned SPE cartridge. SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, which is crucial for minimizing matrix effects and enhancing the longevity of the analytical column and mass spectrometer.[4][8]

-

Wash the cartridge to remove endogenous interferences.

-

Elute the analytes and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

| Parameter | Condition | Rationale |

| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and rapid separation. |

| Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) | C18 chemistry offers excellent retention for moderately lipophilic compounds like carvedilol and its metabolites.[4] |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (e.g., 78:22, v/v) | The combination of organic solvent and an acidic aqueous buffer ensures good peak shape and ionization efficiency in positive ion mode.[4] |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to achieve efficient separation. |

| Column Temperature | 40 °C | Maintains consistent retention times and peak shapes. |

| Mass Spectrometer | Triple quadrupole (e.g., Sciex API 4000 or equivalent) | Enables sensitive and selective quantification using Multiple Reaction Monitoring (MRM). |

| Ionization Source | Positive Electrospray Ionization (ESI) | Carvedilol and its metabolites contain secondary amine groups that are readily protonated.[4] |

| MRM Transitions | Carvedilol: To be optimized; 4'-Hydroxyphenylcarvedilol: To be optimized; this compound: To be optimized | Specific precursor-to-product ion transitions provide high selectivity for quantification. These must be determined experimentally by infusing the pure compounds. |

4. Method Validation: A Self-Validating System The trustworthiness of the analytical data hinges on a rigorous validation process as outlined by the FDA's Bioanalytical Method Validation Guidance.[5]

-

Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of the analytes or the internal standard.

-

Calibration Curve: A calibration curve should be prepared in the same biological matrix as the study samples. A linear range should be established, for example, 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4'-hydroxyphenyl carvedilol.[4]

-

Accuracy and Precision: The intra- and inter-batch precision should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[4][5]

-

Matrix Effect: This is a critical parameter, especially when using ESI. The matrix effect should be assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analytes or the internal standard.[4] While a SIL-IS is expected to compensate for matrix effects, it is not always a guarantee, especially if there is a slight retention time shift due to the deuterium isotope effect.[2]

-

Recovery: The extraction efficiency of the SPE method should be consistent and reproducible across the concentration range.

-

Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[1]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active 4'-hydroxyphenyl metabolite of carvedilol in biological matrices. Its use as an internal standard in validated LC-MS/MS methods, as outlined in this guide, ensures the generation of high-quality data that can be confidently submitted to regulatory agencies. By understanding the rationale behind the experimental choices and adhering to rigorous validation protocols, researchers can achieve reliable results in their pharmacokinetic and clinical studies.

References

-

UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography. [Link]

-

A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Iranian Journal of Pharmaceutical Research. [Link]

-

Pharmacokinetic parameters of carvedilol and 4/-hydroxyphenyl carvedilol after administration of a single 6.25 mg carvedilol orally. ResearchGate. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]

-

Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Carvedilol Pathway, Pharmacokinetics. PharmGKB. [Link]

-

HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

-

Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

-

4'-hydroxyphenyl carvedilol suppliers USA. Chemicals.US. [Link]

-

4'-Hydroxyphenyl Carvedilol-d3. Hammond Cell Tech. [Link]

-

4'-Hydroxyphenyl Carvedilol-d3. The Antirrhinum. [Link]

-

4'-Hydroxyphenyl Carvedilol-d3. Adheron Therapeutics. [Link]

Sources

- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. biotech-asia.org [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

solubility of 4'-Hydroxyphenylcarvedilol-d3 in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Hydroxyphenylcarvedilol-d3 in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the . While specific quantitative solubility data for this deuterated metabolite is not widely published, this document outlines the fundamental principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of solubility data in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical methodologies.

Introduction: The Significance of Solubility in Drug Development

This compound is a labeled metabolite of Carvedilol, a nonselective beta-blocker and alpha-1 blocker used in the treatment of hypertension[1]. In drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) and its metabolites is of paramount importance. Solubility profoundly influences key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[2][3]. Poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy[4].

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a molecule with the following properties:

| Property | Value | Source |

| Analyte Name | This compound | [1] |

| CAS Number | 1189675-28-2 | [1] |

| Molecular Formula | C24H23D3N2O5 | |

| Molecular Weight | 425.49 g/mol | [1][5] |

Given that this compound is a deuterated analog of a Carvedilol metabolite[6][7], its solubility behavior is expected to be very similar to the non-labeled compound. Therefore, data and principles applicable to Carvedilol can serve as a valuable reference.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a function of both its intrinsic properties and the properties of the solvent. The adage "like dissolves like" is a fundamental principle. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Key Molecular Descriptors for Solubility Prediction:

-

Polarity and Hydrogen Bonding: The presence of hydroxyl (-OH), amine (-NH-), and ether (-O-) groups in this compound suggests its capacity for hydrogen bonding, contributing to its solubility in protic and polar aprotic solvents.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.

-

pKa: Carvedilol is a basic compound with a pKa of 7.8[8]. The ionization state of this compound will be pH-dependent, significantly impacting its solubility in protic solvents, especially aqueous solutions. Solubility is expected to increase in acidic conditions where the molecule becomes protonated[8][9].

Solvent Properties of Interest:

-

Polarity (Dielectric Constant): Solvents with higher dielectric constants are generally better at dissolving polar compounds.

-

Hydrogen Bond Donor/Acceptor Capacity: Solvents that can effectively form hydrogen bonds with the solute will enhance solubility.

-

Physical Properties: Factors such as viscosity and surface tension can also play a role in the kinetics of dissolution[9].

Quantitative Solubility Data of Parent Compound: Carvedilol

| Solvent | Solubility of Carvedilol | Source |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [10] |

| Dimethylformamide (DMF) | ~30 mg/mL | [10] |

| Ethanol | ~5 mg/mL | [10] |

| Methanol | Soluble | [4] |

| Acetone | Soluble | [11] |

| Tetrahydrofuran (THF) | Soluble | [11] |

| Ethyl Acetate | Soluble | [11] |

This data suggests that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol.

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous or organic medium[2][12]. It is a high-throughput method often used in early-stage discovery[2][3].

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Solvent Plating: In a 96-well plate, dispense 98 µL of each organic solvent to be tested into triplicate wells.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a final compound concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Precipitate Removal: Filter the plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a suitable method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound[13]. A calibration curve should be prepared to accurately quantify the solubility[13].

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility[2][3]. It is crucial for lead optimization and formulation development[13].

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol for Thermodynamic (Shake-Flask) Solubility:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached[4].

-

Phase Separation: After incubation, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent for analysis.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS[14].

Data Interpretation and Application

The obtained solubility data is crucial for several aspects of drug development:

-

Lead Optimization: Structure-solubility relationships can be established to guide medicinal chemistry efforts.

-

Formulation Development: Understanding solubility in different solvents is key to developing appropriate formulations for in vivo studies[15]. The solvent evaporation method, for instance, relies on dissolving both the drug and a carrier in an organic solvent[4].

-

In Vitro Assay Design: Knowledge of a compound's solubility limit in assay buffers (often containing a small percentage of an organic solvent like DMSO) is essential to avoid precipitation and ensure reliable biological data.

Conclusion

Determining the is a critical step in its characterization. While direct solubility data is not yet published, this guide provides a robust framework for its experimental determination. By applying the principles of kinetic and thermodynamic solubility assays, researchers can generate reliable data to inform and accelerate the drug development process. The solubility behavior of the parent compound, Carvedilol, serves as a valuable starting point for solvent selection and experimental design. Accurate and reproducible solubility data is a cornerstone of successful preclinical development, ensuring that promising therapeutic candidates can be advanced with confidence.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

CARVEDILOL SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION AND SOLID DISPERSION. Journal of Drug Delivery and Therapeutics. [Link]

-

Determination and Correlation of Solubility of Carvedilol in Six Pure Solvents and Three Binary Solvent Mixtures at T = 278.15–313.15 K. Journal of Chemical & Engineering Data. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation in the. ChemistryEurope. [Link]

-

Solubility carvedilol in various solvents. ResearchGate. [Link]

-

In vitro solubility assays in drug discovery. PubMed. [Link]

Sources

- 1. 4’-Hydroxyphenyl Carvedilol-d3 | LGC Standards [lgcstandards.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. jddtonline.info [jddtonline.info]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. d-nb.info [d-nb.info]

- 9. pharmatutor.org [pharmatutor.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

An In-depth Technical Guide to the Stability of Deuterated Carvedilol Metabolites

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the stability of deuterated carvedilol metabolites. By integrating established knowledge of carvedilol metabolism with the principles of deuterium substitution, this document outlines a robust framework for investigation, from conceptual understanding to detailed experimental protocols and data interpretation.

Part 1: The Strategic Imperative for Investigating Deuterated Carvedilol Metabolites

Carvedilol: A Multi-Action Cardiovascular Agent

Carvedilol is a widely prescribed medication for heart failure and hypertension.[1][2] It functions as a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, distinguishing it from other beta-blockers.[1] Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer being a potent beta- and alpha-1 blocker, while the R(+) enantiomer primarily exhibits alpha-1 blocking activity.[1][3] The drug is highly lipophilic, well-absorbed, but has a low absolute bioavailability (25-35%) due to significant first-pass metabolism in the liver.[2][4]

The Metabolic Landscape of Carvedilol

Carvedilol undergoes extensive hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine.[3][5] The primary metabolic pathways include aromatic ring oxidation, side-chain oxidation, demethylation, and subsequent glucuronidation.[1][3] Key cytochrome P450 (CYP) enzymes involved are CYP2D6 and CYP2C9, with contributions from CYP1A2, CYP3A4, CYP2C19, and CYP2E1.[1][3]

The major metabolites of carvedilol include:

-

4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol: These are active metabolites formed primarily by CYP2D6-mediated aromatic ring oxidation.[1][2] The 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent than the parent drug in its beta-blocking activity.[3]

-

O-desmethylcarvedilol: An active metabolite resulting from demethylation, primarily catalyzed by CYP2C9.[1]

-

1- and 8-hydroxycarvedilol: Inactive metabolites formed through side-chain oxidation, mainly by CYP1A2.[1]

These phase I metabolites are then inactivated through phase II glucuronidation.[1]

The Deuterium Advantage: A Rationale for Modifying Carvedilol

Deuteration, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic profile.[6][7] The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE).[8][]

For a drug like carvedilol that undergoes extensive first-pass metabolism, deuteration at metabolically vulnerable sites ("soft spots") can:

-

Increase the metabolic stability of the parent drug.[7]

-

Prolong its biological half-life, potentially allowing for lower or less frequent dosing.[6]

-

Alter the ratios of metabolites formed, a phenomenon known as "metabolic shunting," which can be leveraged to reduce the formation of toxic metabolites or increase the exposure to desired active metabolites.[6][8]

The Criticality of Metabolite Stability

The stability of drug metabolites is a crucial parameter in drug development. Unstable metabolites can degrade during sample collection, processing, and storage, leading to inaccurate pharmacokinetic and safety assessments. Furthermore, the degradation products of metabolites can be reactive and potentially toxic. Therefore, a thorough understanding of the stability of deuterated carvedilol metabolites is essential to fully characterize the safety and efficacy profile of a deuterated carvedilol candidate.

Part 2: The Anticipated Metabolic Fate of Deuterated Carvedilol

Pinpointing Metabolic "Soft Spots" for Deuteration

Based on the known metabolic pathways of carvedilol, strategic sites for deuteration would include the methoxy group targeted for O-demethylation and the aromatic rings susceptible to hydroxylation. By placing deuterium at these positions, the rate of formation of the corresponding metabolites is expected to decrease.

Characterizing Deuterated Carvedilol Metabolites

The metabolites formed from a deuterated carvedilol analogue are expected to be structurally identical to those of the non-deuterated parent drug, with the exception of the presence of deuterium.[6] For instance, deuteration of the methoxy group would lead to the formation of deuterated O-desmethylcarvedilol.

The Kinetic Isotope Effect and Metabolic Shunting

The primary pharmacological consequence of deuteration is a reduction in the rate of systemic clearance, which can lead to an increased biological half-life.[6][8] This can also result in altered levels of different metabolites.[6] It is important to investigate whether slowing down one metabolic pathway through deuteration might lead to an increase in metabolism through alternative pathways (metabolic shunting).

Part 3: A Robust Framework for Stability Assessment

Principles of a Self-Validating Experimental Design

The core of a reliable stability assessment lies in a self-validating experimental design. This involves the use of well-characterized reference standards, a validated stability-indicating analytical method, and systematic stress testing under various conditions.

Protocol 1: Synthesis and Purification of Deuterated Metabolite Standards

A prerequisite for quantitative stability studies is the availability of high-purity reference standards for both the deuterated and non-deuterated carvedilol metabolites. This typically involves custom chemical synthesis followed by purification using techniques like preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized standards must be rigorously confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

A stability-indicating analytical method is one that can accurately and precisely quantify the drug substance in the presence of its degradation products. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique suitable for this purpose.[10][11]

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Column: A sub-2 µm particle size C18 column (e.g., UPLC C18, 50 x 2.1 mm, 1.7 µm) is recommended for high-resolution separation.[10]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid) is typically employed to achieve optimal separation of the parent drug, its metabolites, and potential degradants.[10]

-

Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min and a column temperature of around 40°C are common starting points.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is generally suitable for carvedilol and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its corresponding deuterated internal standard.[10]

-

-

Method Validation (as per ICH guidelines):

-

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including its degradation products, must be demonstrated. This is a key outcome of forced degradation studies.

-

Linearity, Accuracy, and Precision: These parameters should be assessed over a relevant concentration range.[10]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method should be established.

-

Robustness: The method's performance should be evaluated under small, deliberate variations in experimental parameters.

-

Protocol 3: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12][13] These studies involve subjecting the deuterated and non-deuterated metabolites to harsher conditions than those encountered in accelerated stability testing.[12]

Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

3.4.1. Acidic and Basic Hydrolysis Solutions of the metabolites are treated with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C for 30 minutes) to induce hydrolytic degradation.[12]

3.4.2. Oxidative Degradation Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature is used to assess susceptibility to oxidation.[13] Carvedilol has been shown to be sensitive to oxidative conditions.[14]

3.4.3. Photolytic and Thermal Stress To evaluate sensitivity to light and heat, samples are exposed to controlled light conditions as per ICH Q1B guidelines and elevated temperatures (e.g., dry heat at 80°C).[15]

Part 4: Interpreting the Data and Its Implications

Comparative Stability Profiles

The data from forced degradation studies should be summarized in tables to facilitate a direct comparison of the stability of deuterated versus non-deuterated carvedilol metabolites.

Table 1: Example Stability Data for 4'-hydroxyphenyl Carvedilol Metabolites under Stress Conditions

| Stress Condition | Time (hours) | % Recovery (Non-deuterated) | % Recovery (Deuterated) | Major Degradants (m/z) |

| 0.1 N HCl (60°C) | 2 | 92.5 | 93.1 | [List m/z values] |

| 0.1 N NaOH (60°C) | 2 | 85.3 | 86.2 | [List m/z values] |

| 3% H₂O₂ (RT) | 6 | 78.9 | 80.5 | [List m/z values] |

| Photolytic (ICH Q1B) | 24 | 95.1 | 95.8 | [List m/z values] |

| Thermal (80°C) | 24 | 96.4 | 97.0 | [List m/z values] |

Mechanistic Insights from Degradation Pathways

By identifying the structures of the major degradation products (e.g., through high-resolution mass spectrometry), it is possible to elucidate the degradation pathways. This information is valuable for understanding the chemical liabilities of the metabolites and for developing strategies to mitigate degradation.

Caption: Hypothetical Degradation Pathway.

Implications for Drug Development

The comparative stability data for deuterated and non-deuterated metabolites have significant implications for drug development:

-

Risk Assessment: If a deuterated metabolite is found to be significantly more or less stable than its non-deuterated counterpart, this can impact the overall risk assessment of the deuterated drug candidate.

-

Formulation Development: Understanding the degradation pathways can guide the development of stable formulations by, for example, including antioxidants if the metabolites are prone to oxidation.

-

Bioanalytical Method Development: Knowledge of metabolite stability is crucial for ensuring the reliability of bioanalytical methods used in pharmacokinetic and clinical studies.

Part 5: Conclusion

Summary of Key Findings and Best Practices

This guide has outlined a comprehensive approach to assessing the stability of deuterated carvedilol metabolites. The key takeaways are:

-

The stability of deuterated metabolites is a critical parameter that must be thoroughly investigated.

-

A self-validating experimental design, incorporating high-purity standards and a validated stability-indicating analytical method, is essential.

-

Forced degradation studies provide invaluable insights into potential degradation pathways and chemical liabilities.

-

The comparative stability data have direct implications for risk assessment, formulation development, and the overall drug development strategy.

Future Directions

Future research in this area should focus on developing a deeper mechanistic understanding of how deuteration influences not only the rate of metabolism but also the intrinsic chemical stability of the resulting metabolites. Additionally, the development of in silico models to predict the stability of deuterated metabolites could further streamline the drug development process.

Part 6: References

-

Carvedilol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (URL: Not a direct link, but available through drug regulatory agency websites)

-

Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties - Medscape. (URL: [Link])

-

(carvedilol) Tablets - accessdata.fda.gov. (URL: [Link])

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (URL: [Link])

-

The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed. (URL: [Link])

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (URL: [Link])

-

(PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (URL: [Link])

-

Deuterium isotope effects in studies of drug metabolism (1983) | Allan B. Foster - SciSpace. (URL: [Link])

-

Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (URL: Not a direct link, but from a scientific journal)

-

(PDF) Method development and forced degradation studies of carvedilol by RP- HPLC. (URL: [Link])

-

UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed. (URL: [Link])

-

144-154 Research Article Development and validation of stability - JOCPR. (URL: Not a direct link, but from a scientific journal)

-

(a) Typical chromatogram of carvedilol under stress condition... - ResearchGate. (URL: [Link])

-

HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS - Farmacia Journal. (URL: [Link])

-

(PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - ResearchGate. (URL: [Link])

Sources

- 1. ClinPGx [clinpgx.org]

- 2. s3.pgkb.org [s3.pgkb.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medscape.com [medscape.com]

- 5. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

Methodological & Application

LC-MS/MS method development for carvedilol and its metabolites

<. . . . . . . Application Note: LC-MS/MS Method for Carvedilol and its Metabolites

A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Carvedilol and its Major Metabolites in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the non-selective β-blocker carvedilol and its primary active metabolites—4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol—in human plasma. This method employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described protocol offers excellent accuracy, precision, and a wide linear dynamic range, making it suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. All procedures are designed in accordance with principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2]

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and congestive heart failure.[3][4] Following oral administration, carvedilol undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9.[5][6] This process results in the formation of several metabolites, three of which are pharmacologically active: 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol.[5][7][8] Notably, the 4'-hydroxyphenyl metabolite is approximately 13 times more potent in its β-blocking activity than the parent compound, making its quantification critical for a comprehensive understanding of the drug's overall therapeutic effect.[3][5]

Given the low plasma concentrations of both the parent drug and its metabolites, a highly sensitive and selective analytical method is required.[5] LC-MS/MS has become the gold standard for this application due to its superior specificity, speed, and sensitivity compared to older methods like HPLC-UV or fluorescence detection. This note provides a detailed protocol for a validated LC-MS/MS assay designed for robust and reliable quantification in a research or clinical setting.

Metabolic Pathway of Carvedilol

Carvedilol is metabolized primarily through aromatic ring oxidation to produce 4'- and 5'-hydroxyphenyl carvedilol (catalyzed mainly by CYP2D6) and demethylation to form O-desmethylcarvedilol (catalyzed by CYP2C9).[5][7] These metabolites are subsequently conjugated via glucuronidation and sulfation for excretion.[5][6]

Caption: Metabolic conversion of Carvedilol.

Experimental Protocol

Materials and Reagents

-

Reference Standards: Carvedilol, 4'-Hydroxyphenyl Carvedilol, 5'-Hydroxyphenyl Carvedilol, O-Desmethylcarvedilol, and Carvedilol-d5 (Internal Standard, IS).

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Isopropanol.

-

Reagents: Formic acid (LC-MS grade), Ammonium formate, Zinc Sulfate, and HPLC-grade water.

-

Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or Strata-X, 30 mg/1 mL).[9]

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

-

Intermediate Solutions: Prepare intermediate stock solutions of the analytes and the IS by diluting the primary stocks with a 50:50 methanol:water mixture.

-

Spiking Solutions: Prepare serial dilutions from the intermediate analyte stock to create spiking solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS intermediate stock with 50% acetonitrile for use in sample preparation.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simpler protein precipitation (PPT) or liquid-liquid extraction (LLE) to effectively remove phospholipids and other matrix components.[9] This is critical for minimizing ion suppression, reducing matrix effects, and achieving the low limits of quantification required for metabolite analysis. A polymeric sorbent is selected for its broad retention of the parent drug and its more polar metabolites.[9]

Protocol:

-

Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the IS working solution (100 ng/mL Carvedilol-d5) and vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample, which ensures the analytes are in their cationic state for optimal retention on the SPE sorbent.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol to remove less polar interferences while retaining the analytes of interest.

-

Elution: Elute the analytes and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Causality: A reversed-phase C18 column is ideal for retaining the moderately nonpolar carvedilol and its metabolites.[10][11] A gradient elution is employed to ensure sharp peak shapes for all analytes, which elute with slightly different polarities. The addition of formic acid to the mobile phase is essential to promote protonation ([M+H]+) of the analytes in the positive electrospray ionization (ESI) source, which is crucial for achieving high sensitivity.[12]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Compound |

| Carvedilol | |

| 4'-OH Carvedilol | |

| 5'-OH Carvedilol | |

| O-Desmethyl Carvedilol | |

| Carvedilol-d5 (IS) |

Note: Product ions for 4'-OH and 5'-OH carvedilol are identical; their separation is achieved chromatographically. O-Desmethyl carvedilol fragmentation is predicted to be similar to the parent compound.

Method Validation and Data Analysis

The method should be validated according to the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[1][13][14] Key parameters to assess include:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analytes and IS.

-

Linearity and Range: Construct calibration curves over the expected concentration range (e.g., 0.05-50 ng/mL for carvedilol[10][11]). A linear regression with a weighting factor (1/x² or 1/x) is typically used.

-

Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in replicate (n=5). Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal value.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak response of analytes in post-extraction spiked blank plasma to that of neat solutions.

-

Recovery: Assess the efficiency of the SPE process by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Evaluate the stability of carvedilol and its metabolites in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.[15]

Caption: Overall bioanalytical workflow.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the simultaneous quantification of carvedilol and its key active metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and allowing for reliable, high-throughput analysis. This validated protocol is well-suited for demanding applications in clinical pharmacology and drug development, enabling a more complete characterization of carvedilol's pharmacokinetic profile.

References

-

Wikipedia. Carvedilol. [Link]

-

ClinPGx. Carvedilol Pathway, Pharmacokinetics. [Link]

-

U.S. Food and Drug Administration. (carvedilol) Tablets - accessdata.fda.gov. [Link]

-

Taylor & Francis Online. Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

PubMed. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. [Link]

-

U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

NCBI Bookshelf. Carvedilol - StatPearls. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]

-

SciSpace. Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ResearchGate. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. [Link]

-

National Institutes of Health. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. [Link]

-

ResearchGate. (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

-

SAGE Journals. Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. [Link]

-

ResearchGate. Structure of carvedilol and its metabolites. [Link]

-

Oxford Academic. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. [Link]

-

National Institutes of Health. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

-

National Institutes of Health. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. [Link]

-

ResearchGate. MS/MS spectra of carvedilol. [Link]

-

SynZeal. Carvedilol 4-Hydroxy Metabolite. [Link]

-

ResearchGate. Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. [Link]

-

Asian Journal of Chemistry. HPLC-Method for the Quantification of Carvedilol in Human Plasma. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. moh.gov.bw [moh.gov.bw]

- 3. Carvedilol - Wikipedia [en.wikipedia.org]

- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 15. asianpubs.org [asianpubs.org]

Application Note: A Validated LC-MS/MS Method for Carvedilol Bioequivalence Studies Using 4'-Hydroxyphenylcarvedilol-d3 as an Internal Standard

Executive Summary

This document provides a comprehensive guide for the quantitative analysis of carvedilol in human plasma to support bioequivalence (BE) studies. It details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that has been rigorously validated according to international regulatory standards. A key focus of this protocol is the use of a stable isotope-labeled (SIL) internal standard (IS), specifically 4'-Hydroxyphenylcarvedilol-d3, to ensure the highest level of accuracy and precision. We will delve into the scientific rationale for experimental choices, provide step-by-step protocols, and present validation data, offering researchers a reliable framework for their own BE study sample analysis.

Introduction to Carvedilol Bioequivalence Analysis

Carvedilol is a non-selective beta/alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2] With the advent of generic formulations, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies to ensure that the generic product performs identically to the innovator drug.[3][4]

The cornerstone of a BE study is the accurate measurement of the drug's concentration in a biological matrix (typically plasma) over time. This generates the pharmacokinetic (PK) profiles necessary to compare key parameters like Cmax (maximum concentration) and AUC (area under the curve). LC-MS/MS has become the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and speed.[1][5]

The Critical Role of the Internal Standard (IS)

An internal standard is a compound added at a constant concentration to all samples (calibrators, quality controls, and study samples) prior to processing. Its purpose is to correct for variability that can occur during sample preparation and analysis. The fundamental assumption is that any loss or variation experienced by the analyte will be mirrored by the IS.

Why a Stable Isotope-Labeled (SIL) IS is Superior: The ideal IS is a stable isotope-labeled version of the analyte itself. A SIL-IS, such as one containing deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), has nearly identical physicochemical properties to the unlabeled analyte.[6][7] This ensures it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. This near-perfect mimicry provides the most reliable correction for analytical variability.

Considerations for Using this compound for Carvedilol Analysis: The analyte of interest in this protocol is carvedilol. Its major active metabolite is 4'-hydroxyphenylcarvedilol.[8] The specified internal standard is the deuterated version of this metabolite, not the parent drug.

-

Scientific Rationale & Caveat: Ideally, a deuterated version of carvedilol (e.g., carvedilol-d5) would be used as the IS for carvedilol analysis.[9] Using a deuterated metabolite introduces a structural difference (a hydroxyl group) that will cause it to have a different retention time than the parent drug. This separation means the analyte and the IS may experience different levels of matrix effects (ion suppression or enhancement) as they elute from the column.[7] However, if this is the only available SIL-IS, a robust validation that meticulously characterizes the matrix effect is essential to prove the method is still reliable. This protocol is designed to achieve that validation.

Bioanalytical Method and Protocol

This method is validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[10][11][12][13]

Materials and Reagents

-

Analytes: Carvedilol reference standard (>99.5% purity), this compound (>99% purity, >98% isotopic purity).

-

Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

-

Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).

-

Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, 30 mg, 1 cc).[2]

Instrumentation

-

LC System: UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity, Shimadzu Nexera).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Waters Xevo TQ-S).[9]

Experimental Workflow Diagram

Caption: Bioanalytical workflow from plasma sample preparation to final data analysis.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Carvedilol reference standard and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create spiking solutions for the calibration curve (CC) and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL) by diluting the IS stock.

2. Preparation of Calibration Curve and QC Samples:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations for the calibration curve (e.g., 0.05 to 50 ng/mL).[8]

-

Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

3. Sample Extraction (Solid-Phase Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex briefly.

-

Condition: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load: Load the plasma sample onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water.

-